molecular formula C21H28N4O2 B2533619 N-(4-methylbenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226454-55-2

N-(4-methylbenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2533619
CAS No.: 1226454-55-2
M. Wt: 368.481
InChI Key: WSBFUQJDDIEMBD-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C21H28N4O2 and its molecular weight is 368.481. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research efforts have been directed towards synthesizing derivatives of pyrimidine and evaluating their biological activities. For example, studies on 5-deaza analogues of aminopterin and folic acid have shown significant anticancer activity in vitro and in vivo, highlighting the compound's potential as an anticancer agent (Su et al., 1986). Similarly, antimicrobial activity has been observed in new pyrimidinone and oxazinone derivatives fused with thiophene rings, suggesting their use as antimicrobial agents (Hossan et al., 2012).

Antagonist and Imaging Probe Development

Compounds featuring the pyrimidin-4-yl moiety have been synthesized as ligands for the histamine H4 receptor, showing potential as anti-inflammatory and antinociceptive agents (Altenbach et al., 2008). Additionally, derivatives like AC90179 have been labeled for use as imaging probes for 5-HT2A receptors, although they demonstrated a rapid influx and efflux in the brain without significant retention, limiting their use as PET ligands (Prabhakaran et al., 2006).

Dual Inhibitors for Cancer Therapy

The design and synthesis of compounds as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS) for cancer therapy have been explored. One study highlighted classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potent dual inhibitors, showing significant potential against human TS and DHFR (Gangjee et al., 2008).

Antiallergic Agents

N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized as novel antiallergic compounds. These compounds demonstrated significant antiallergic potency, highlighting their potential in antiallergic drug development (Menciu et al., 1999).

Properties

IUPAC Name

2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15-4-6-18(7-5-15)13-22-19(26)14-27-20-12-17(3)23-21(24-20)25-10-8-16(2)9-11-25/h4-7,12,16H,8-11,13-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBFUQJDDIEMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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